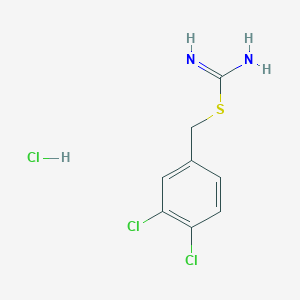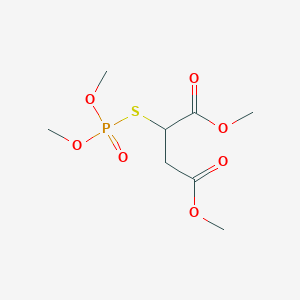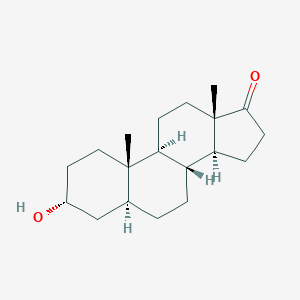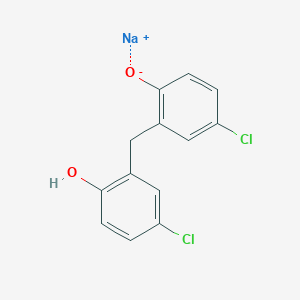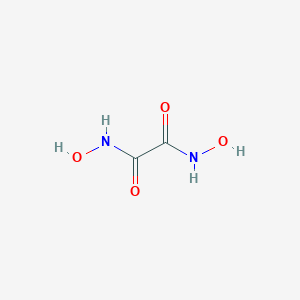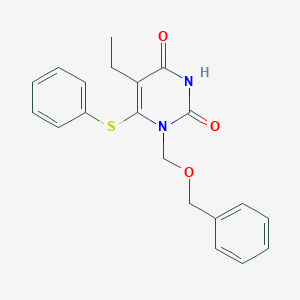
5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil, also known as E-BPU, is a potent and selective inhibitor of thymidine phosphorylase (TP), an enzyme involved in the metabolism of nucleosides and nucleotides. TP is overexpressed in various types of cancer and contributes to tumor growth and angiogenesis. Therefore, E-BPU has attracted attention as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil is mainly attributed to its inhibition of TP. TP is a key enzyme in the metabolism of nucleosides and nucleotides, which are essential for DNA synthesis and cell proliferation. TP is overexpressed in various types of cancer and contributes to tumor growth and angiogenesis. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil inhibits TP by binding to its active site and blocking its enzymatic activity. This leads to a decrease in the levels of nucleosides and nucleotides, which in turn inhibits DNA synthesis and cell proliferation, and induces apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil has been shown to have several biochemical and physiological effects. In addition to its inhibition of TP, 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also inhibits the activity of other enzymes involved in nucleoside and nucleotide metabolism, such as uridine phosphorylase and adenosine deaminase. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also induces the expression of p53, a tumor suppressor protein that plays a critical role in the regulation of cell cycle and apoptosis. Furthermore, 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as 5-fluorouracil and cisplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil has several advantages for lab experiments. It is a potent and selective inhibitor of TP, which makes it a valuable tool for studying the role of TP in cancer biology. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil is also relatively easy to synthesize and has a high purity, which ensures reproducibility and accuracy of experimental results. However, 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also has some limitations. It has a low solubility in water, which can make it difficult to use in some experimental settings. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also has a relatively short half-life in vivo, which limits its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil. One direction is to optimize the synthesis method to improve the yield and purity of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil. Another direction is to investigate the potential of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil as a therapeutic agent for cancer treatment. Clinical trials are needed to evaluate the safety and efficacy of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil in humans. Another direction is to explore the use of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil in combination with other chemotherapeutic agents to enhance their antitumor activity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil.
Métodos De Síntesis
5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil can be synthesized by the reaction of 5-ethyl-6-(phenylthio)uracil with benzyl chloromethyl ether in the presence of potassium carbonate in acetonitrile. The reaction yields 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil with a purity of over 98%. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil has been extensively studied for its potential anticancer activity. In vitro studies have shown that 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil inhibits the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also inhibits the migration and invasion of cancer cells. In vivo studies have demonstrated that 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil suppresses tumor growth and angiogenesis in mouse models of breast cancer and colon cancer.
Propiedades
Número CAS |
132774-46-0 |
|---|---|
Nombre del producto |
5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil |
Fórmula molecular |
C20H20N2O3S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5-ethyl-1-(phenylmethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O3S/c1-2-17-18(23)21-20(24)22(14-25-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,23,24) |
Clave InChI |
JWLMKMJLXHQYJN-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |
SMILES canónico |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |
Otros números CAS |
132774-46-0 |
Sinónimos |
5-ethyl-1-benzyloxymethyl-6-(phenylthio)uracil E-BPU cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
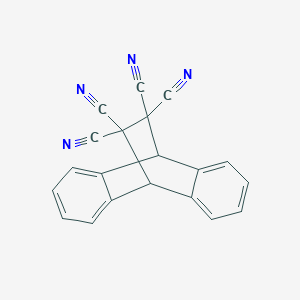
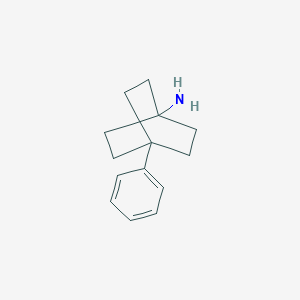
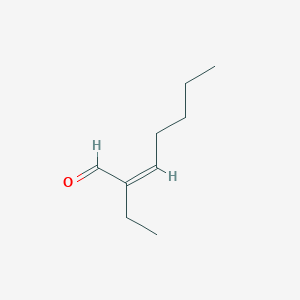
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
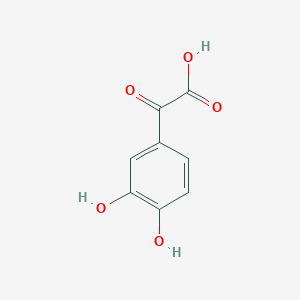
![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)
